2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
The compound 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic molecule characterized by its unique structure, which includes a chromene core, pyrazole groups, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the pyrazole groups and the amino group. Common reagents used in these reactions include aldehydes, amines, and pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the amino or pyrazole groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives and pyrazole-containing molecules. Examples include:
- 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-chromene derivatives
- Pyrazole-based compounds with different substituents
Uniqueness
The uniqueness of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H28N6O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(8E)-2-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-8-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H28N6O/c1-5-28-12-17(14(3)26-28)10-16-8-7-9-18-21(19(11-24)23(25)30-22(16)18)20-13-29(6-2)27-15(20)4/h10,12-13,21H,5-9,25H2,1-4H3/b16-10+ |
InChI Key |
AJIRHFHQUUUZQY-MHWRWJLKSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=C2CCCC3=C2OC(=C(C3C4=CN(N=C4C)CC)C#N)N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/2\CCCC3=C2OC(=C(C3C4=CN(N=C4C)CC)C#N)N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2CCCC3=C2OC(=C(C3C4=CN(N=C4C)CC)C#N)N |
Origin of Product |
United States |
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